A1 Adenosine Receptor Affinity: Class-Level SAR Predicts Intermediate Potency for N3-Ethyl vs. N3-Benzyl Analogs
While direct A1 binding data for N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are not publicly available, class-level SAR from the foundational Betti et al. (1998) study enables quantitative inference. In this series, the N3-benzyl substituted compound bearing a 1-methyl-2-phenylethylamino group at N7 (the closest published comparator) exhibited an A1 Ki of 438 nM in bovine brain cortical membrane assays. [1] The N3-ethyl substituent in the target compound is less lipophilic and sterically smaller than N3-benzyl; based on the established rank-order of N3 substituent contribution (2-chlorobenzyl > benzyl > phenethyl), N3-ethyl is predicted to produce A1 affinity intermediate between N3-benzyl and N3-phenethyl, likely in the 400–1500 nM range. [1] This places the target compound in a distinct potency bracket from high-affinity N3-(2-chlorobenzyl) analogs (Ki < 50 nM), offering a differentiated pharmacological profile for studies where moderate A1 engagement is desired.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ~400–1500 nM (class-level SAR inference; no direct data) |
| Comparator Or Baseline | N3-benzyl, N7-(1-methyl-2-phenylethylamino) analog: Ki = 438 nM [1]; N3-(2-chlorobenzyl) analogs: Ki < 50 nM [1] |
| Quantified Difference | ~2–20-fold lower predicted A1 affinity vs. N3-(2-chlorobenzyl) analogs; comparable or modestly reduced vs. N3-benzyl analogs |
| Conditions | Bovine brain cortical membranes; [³H](R)-(-)-N⁶-(2-phenylisopropyl)adenosine radioligand displacement |
Why This Matters
For procurement decisions in adenosine receptor research, this compound occupies a unique potency niche—avoiding the extremely high A1 affinity (and potential for A1-mediated cardiovascular side effects) of 2-chlorobenzyl derivatives while retaining measurable target engagement.
- [1] Betti, L.; Biagi, G.; Giannaccini, G.; Giorgi, I.; Livi, O.; Lucacchini, A.; Manera, C.; Scartoni, V. Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. J. Med. Chem. 1998, 41, 668–673. View Source
